molecular formula C15H18N2O4 B10760769 3-Hydroxymethyl-5-aziridinyl-1methyl-2-[1h-indole-4,7-dione]-propanol

3-Hydroxymethyl-5-aziridinyl-1methyl-2-[1h-indole-4,7-dione]-propanol

Cat. No.: B10760769
M. Wt: 290.31 g/mol
InChI Key: JCCDRCRHGKFTQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Preparation Methods

  • Chemical Reactions Analysis

    • Apaziquone undergoes reductive activation by NQO1, leading to the formation of DNA-damaging species.
    • Common reagents include NQO1 and other oxidoreductases.
    • Major products formed include reactive intermediates that damage DNA, ultimately inhibiting cancer cell growth.
  • Scientific Research Applications

      Non-muscle invasive bladder cancer (NMIBC): Apaziquone has shown good anti-cancer activity when administered intravesically to marker lesions. It is well-tolerated with no systemic side effects.

    • Ongoing research explores its potential in other cancer types and local therapies.
  • Mechanism of Action

    • Apaziquone’s mechanism involves activation by NQO1, leading to the generation of reactive oxygen species (ROS) and DNA damage.
    • It disrupts cancer cell proliferation and survival pathways.
  • Comparison with Similar Compounds

    • Apaziquone is unique due to its specific activation by NQO1.
    • Similar compounds include mitomycin C derivatives, but none share precisely the same activation mechanism.

    Properties

    Molecular Formula

    C15H18N2O4

    Molecular Weight

    290.31 g/mol

    IUPAC Name

    5-(aziridin-1-yl)-3-(hydroxymethyl)-2-(3-hydroxypropyl)-1-methylindole-4,7-dione

    InChI

    InChI=1S/C15H18N2O4/c1-16-10(3-2-6-18)9(8-19)13-14(16)12(20)7-11(15(13)21)17-4-5-17/h7,18-19H,2-6,8H2,1H3

    InChI Key

    JCCDRCRHGKFTQS-UHFFFAOYSA-N

    Canonical SMILES

    CN1C(=C(C2=C1C(=O)C=C(C2=O)N3CC3)CO)CCCO

    Origin of Product

    United States

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